4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

SGK1 inhibition PLK4 Kinase selectivity

4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1613146-39-6) is a heterocyclic building block within the pyrrolopyridine (7-azaindole) family, recognized as a privileged scaffold in medicinal chemistry for kinase drug discovery. The core 1H-pyrrolo[2,3-b]pyridine system has demonstrated broad utility across multiple kinase targets including TNIK (IC50 < 1 nM), MELK (IC50 = 32 nM), BTK (IC50 = 6.0 nM), TAK1, MAP4K2, and ALK, establishing its role as a versatile pharmacophore.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12293810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CN2)N
InChIInChI=1S/C8H9N3/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H3,9,10,11)
InChIKeyGBTXYLBLYXBLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Strategic Azaindole Scaffold for Targeted Kinase Inhibitor Research and Procurement


4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1613146-39-6) is a heterocyclic building block within the pyrrolopyridine (7-azaindole) family, recognized as a privileged scaffold in medicinal chemistry for kinase drug discovery [1]. The core 1H-pyrrolo[2,3-b]pyridine system has demonstrated broad utility across multiple kinase targets including TNIK (IC50 < 1 nM), MELK (IC50 = 32 nM), BTK (IC50 = 6.0 nM), TAK1, MAP4K2, and ALK, establishing its role as a versatile pharmacophore [2][3][4][5]. The specific 4-methyl-6-amino substitution pattern introduces distinct steric and electronic properties: the C4 methyl group modulates target affinity and physicochemical parameters, while the C6 amino group enhances hydrogen-bonding capacity critical for protein-ligand interactions [6]. This combination provides a differentiated starting point for SAR exploration and lead optimization campaigns.

Procurement Risk: Why Generic Azaindole Substitution of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Compromises Project Integrity


Generic substitution of 1H-pyrrolo[2,3-b]pyridine derivatives without rigorous specification matching introduces substantial project risk. SAR studies have established that kinase inhibition profiles are exquisitely sensitive to the pyrrolopyridine substitution pattern [1][2]. The C4 methyl substitution specifically modulates both steric and electronic properties that alter target affinity and physicochemical parameters relative to unsubstituted or differently substituted analogs . The C6 amino group has been shown to be critical for inhibition of certain kinase targets (e.g., SGK1) while having minimal impact on others (e.g., PLK4), demonstrating that even apparently minor structural variations produce functionally divergent target engagement profiles [3]. Class-level inference based on 4-substituted 1H-pyrrolo[2,3-b]pyridines reveals that distinct substitution patterns yield either dual TAK1/MAP4K2 inhibition or MAP4K2-selective profiles [4]. Substituting this specific compound with a generic azaindole scaffold lacking these precise modifications risks invalidating established SAR, compromising assay reproducibility, and potentially misdirecting lead optimization efforts.

4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Critical C6 Amino Group Requirement for SGK1 Kinase Inhibition: Direct SAR Comparison with PLK4 Activity

Structure-activity relationship studies of 1H-pyrrolo[2,3-b]pyridine analogs as PLK4 inhibitors revealed that the terminal amino group at the 6-position is critical for inhibition of SGK1 kinase but has minimal impact on PLK4 activity [1]. This differential effect demonstrates that the 6-amino substituent serves as a key molecular determinant of target selectivity. In contrast, compounds lacking this 6-amino functionality exhibit significantly attenuated SGK1 inhibitory activity. This finding provides a quantifiable functional distinction: the presence of the C6 amino group confers SGK1 inhibitory capability, whereas analogs without this group lose this activity profile.

SGK1 inhibition PLK4 Kinase selectivity Structure-Activity Relationship

C4 Methyl Substitution Modulates Target Affinity: Cross-Study Comparison with 4-Substituted Pyrrolopyridine Scaffold Series

Kinome-wide selectivity profiling of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines identified that the 4-position substituent is a critical determinant of kinase inhibition profile [1]. The study demonstrated that 4-substituted derivatives exhibit potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, as well as p38α (MAPK14) and ABL. While direct IC50 data for 4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is not available in this reference, the study establishes that distinct 4-substitution patterns yield either dual TAK1/MAP4K2 inhibitors (e.g., NG25) or MAP4K2-selective inhibitors (e.g., compounds 16 and 17) [1]. The 4-methyl substitution on the pyrrolopyridine core introduces specific steric and electronic effects that alter target affinity relative to unsubstituted or differently substituted analogs .

TAK1 inhibition MAP4K2 inhibition Kinase selectivity Type II kinase inhibitors

Azaindole Scaffold Potency Range: Cross-Study Kinase Inhibition Benchmarking Against BTK and TNIK Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold class demonstrates potent kinase inhibition across multiple targets. In BTK enzyme assays, optimized pyrrolo[2,3-b]pyridine derivatives (e.g., compound 3p) achieved IC50 = 6.0 nM, superior to comparator RN486 [1]. In TNIK inhibition, compounds from this scaffold achieved IC50 values lower than 1 nM [2]. For MELK, compound 16h exhibited IC50 = 32 nM with anti-proliferative effects (IC50 = 0.109-0.245 μM) across A549, MDA-MB-231, and MCF-7 cell lines [3]. These benchmarks establish a potency range for optimized derivatives of the scaffold class, providing a quantitative reference frame for evaluating the starting scaffold potential of 4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.

BTK inhibition TNIK inhibition Kinase inhibitor potency Scaffold optimization

FGFR Inhibitory Activity Benchmark: Cross-Class Comparison with Pyrrolopyridine-5-Carboxylic Acid Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent FGFR inhibition. Compound 4h, a 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivative, exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, with demonstrated anti-proliferative effects in 4T1 breast cancer cells . While this data is for a carboxylic acid derivative rather than the 6-amine compound, it establishes that the 4-methyl-1H-pyrrolo[2,3-b]pyridine core can support potent FGFR inhibition when appropriately functionalized. The 6-amino group provides a distinct vector for further derivatization compared to the 5-carboxylic acid moiety, offering alternative SAR exploration pathways.

FGFR inhibition Kinase inhibitor Cancer therapy Targeted therapy

4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


SGK1-Targeted Kinase Inhibitor Discovery and Lead Optimization

SAR studies have established that the terminal amino group at the 6-position of 1H-pyrrolo[2,3-b]pyridine analogs is critical for SGK1 kinase inhibition, while having minimal impact on PLK4 activity [1]. 4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine provides the requisite 6-amino functionality for engaging SGK1, while the C4 methyl group offers an additional vector for modulating potency and selectivity. This compound is therefore particularly suitable for medicinal chemistry programs targeting SGK1-driven pathways, where the presence of the 6-amino group is a key molecular determinant of target engagement. Researchers can use this scaffold to generate focused libraries exploring substitution at the 3-position or N1-position while maintaining the critical 6-amino pharmacophore.

Type II Kinase Inhibitor Scaffold for TAK1/MAP4K2 Dual or Selective Inhibitor Development

Kinome-wide profiling of 4-substituted 1H-pyrrolo[2,3-b]pyridines has demonstrated that the 4-position substituent is a key determinant of kinase selectivity, with different substitution patterns yielding either dual TAK1/MAP4K2 inhibitors or MAP4K2-selective inhibitors [2]. 4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine offers a defined 4-methyl substitution pattern that provides specific steric and electronic properties for exploring SAR in this kinase space. The compound can serve as a starting point for developing type II kinase inhibitors targeting TAK1, MAP4K2, p38α, or ABL, with the potential to achieve the DFG-out binding conformation characteristic of this inhibitor class.

Azaindole Scaffold Library Synthesis for Multi-Kinase Screening Campaigns

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent inhibition across multiple kinase targets including TNIK (IC50 < 1 nM), BTK (IC50 = 6.0 nM), MELK (IC50 = 32 nM), FGFR1-3 (IC50 = 7-25 nM), TAK1, and MAP4K2 [3][4][5]. 4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine provides a versatile building block for generating focused kinase inhibitor libraries through functionalization at the reactive 6-amino group (via amide bond formation, sulfonamide coupling, or reductive amination) and the 3-position (via electrophilic substitution or cross-coupling). This compound enables efficient parallel synthesis of diverse analogs for multi-kinase screening campaigns and hit-to-lead optimization programs.

FGFR-Targeted Cancer Therapeutic Lead Generation

Derivatives of the 4-methyl-1H-pyrrolo[2,3-b]pyridine core have demonstrated potent FGFR inhibition, with compound 4h achieving IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), along with anti-proliferative and pro-apoptotic effects in breast cancer cell lines . 4-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine provides the same core scaffold with a distinct derivatization handle (C6 amino rather than C5 carboxylic acid), enabling exploration of alternative chemical space for FGFR inhibition. This compound is suitable for medicinal chemistry programs targeting FGFR-driven cancers, including breast cancer, bladder cancer, and other FGFR-dependent malignancies.

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